1,7-Dichloro-phthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dichlorophthalazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFRQKOTSCCLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,7 Dichloro Phthalazine and Its Functionalized Derivatives
Established Routes to Phthalazine (B143731) Core Structures with Halogenation
The construction of the fundamental phthalazine framework is most commonly achieved through the condensation of a benzene-dicarboxylic acid derivative with a hydrazine species, followed by halogenation to install the desired reactive sites.
Cyclocondensation Reactions of Precursors (e.g., Phthalic Anhydride with Hydrazine Derivatives followed by Chlorination)
The foundational step in many phthalazine syntheses is the cyclocondensation reaction between a phthalic acid precursor and a hydrazine. Phthalic anhydride is a frequently used starting material due to its commercial availability and reactivity. longdom.org The reaction with hydrazine hydrate, often conducted in a solvent like ethanol or acetic acid, leads to the formation of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). longdom.orgbu.edu.eg
This phthalhydrazide intermediate is the direct precursor to the dichlorinated product. Other starting materials can also be employed, such as o-acylbenzoic acids, which react with hydrazine derivatives to yield 2-substituted phthalazinones. bu.edu.eg Similarly, 3,2-benzoxazin-4-ones can be converted to phthalazinones upon treatment with hydrazine. longdom.orgbu.edu.eg The general transformation from phthalic anhydride to a dichlorophthalazine is a two-step process involving the initial ring formation followed by chlorination.
A summary of common precursors and their resulting phthalazine core structures is presented below.
| Precursor | Hydrazine Reagent | Intermediate Product | Reference(s) |
| Phthalic Anhydride | Hydrazine Hydrate | Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) | longdom.orgbu.edu.eg |
| o-Acylbenzoic Acid | Hydrazine Hydrate / Phenyl Hydrazine | 2-Substituted Phthalazinones | bu.edu.eg |
| 3,2-Benzoxazin-4-one | Hydrazine Hydrate | Phthalazinone Derivatives | bu.edu.eg |
| Dimethyl Phthalate | Hydrazine Hydrate | Phthalhydrazide | longdom.org |
Chlorination Techniques and Reagents Employed in Phthalazine Synthesis
The conversion of the phthalazinone or phthalhydrazide core to the corresponding chloro-substituted phthalazine is a critical step that imparts significant synthetic utility to the molecule. The lactam functionality of the phthalazinone intermediate can be converted to a chloro group, creating a reactive site for nucleophilic substitution.
The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov The reaction is typically performed by heating the phthalazinone or phthalhydrazide in neat POCl₃, often with the addition of a catalyst or co-reagent like phosphorus pentachloride (PCl₅) to enhance reactivity. bu.edu.eg This process effectively replaces the carbonyl oxygen(s) with chlorine atoms. For example, the chlorination of phthalhydrazide with a POCl₃/PCl₅ mixture yields 1,4-dichlorophthalazine. bu.edu.eg
Alternative reagents and conditions have also been developed. The Vilsmeier reagent (a mixture of POCl₃ and dimethylformamide) can be used for chlorination under different conditions. nih.gov The choice of chlorinating agent and reaction conditions can be crucial for achieving high yields and minimizing side reactions.
| Substrate | Chlorinating Reagent | Product Type | Reference(s) |
| Phthalazinone | POCl₃ / PCl₅ | 1-Chlorophthalazine | bu.edu.egnih.gov |
| Phthalhydrazide | POCl₃ / PCl₅ | 1,4-Dichlorophthalazine | bu.edu.eglongdom.org |
Derivatization and Further Functionalization Strategies from 1,7-Dichloro-phthalazine as a Building Block
This compound is a valuable synthetic intermediate primarily due to the reactivity of its two chlorine atoms, which can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). sigmaaldrich.comsigmaaldrich.com This reaction is facilitated by the electron-withdrawing effect of the nitrogen atoms in the phthalazine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. libretexts.orgmasterorganicchemistry.com
The two chlorine atoms at the 1- and 7-positions are electronically and sterically distinct. The C1 position is adjacent to a ring nitrogen, making it highly activated towards nucleophilic attack. The C7 position on the benzene (B151609) ring portion is less activated. This difference in reactivity can potentially allow for selective and sequential functionalization. A strong nucleophile under mild conditions might preferentially substitute the C1 chlorine, leaving the C7 chlorine intact for a subsequent, different reaction under more forcing conditions.
This differential reactivity allows this compound to serve as a scaffold for building complex molecules. A wide range of nucleophiles can be employed, including:
Nitrogen Nucleophiles: Amines, anilines, piperazines, and other N-heterocycles. nih.gov
Oxygen Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides or phenoxides). nih.gov
Sulfur Nucleophiles: Thiols and bisulfides. nih.gov
Furthermore, the C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively. This vastly expands the range of possible derivatives. sigmaaldrich.com The ability to introduce two different substituents regioselectively makes this compound a powerful tool for constructing diverse chemical libraries for drug discovery and materials science. nih.gov
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Reference(s) |
| Nucleophilic Aromatic Substitution | Amines, Piperazines | Substituted Amino Groups | nih.gov |
| Nucleophilic Aromatic Substitution | Alkoxides, Phenoxides | Ether Linkages | nih.gov |
| Suzuki Coupling | Boronic Acids / Pd Catalyst | Aryl, Heteroaryl, Alkyl Groups | sigmaaldrich.com |
| Buchwald-Hartwig Amination | Amines / Pd Catalyst | Substituted Amino Groups | N/A |
Nucleophilic Substitution Reactions at Chlorine Centers
The chlorine atoms at the C1 and C7 positions of this compound are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions and the nature of the nucleophile.
The reaction of this compound with various primary and secondary amines is a common strategy to introduce nitrogen-containing substituents. These reactions can proceed in a stepwise manner, allowing for the synthesis of mono- or di-substituted products. For instance, the reaction with one equivalent of an amine can selectively replace one chlorine atom, leaving the other available for subsequent transformations.
Recent studies have demonstrated the use of microwave irradiation to accelerate these nucleophilic substitution reactions, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. researchgate.net
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Ethanol, reflux, 8h | 1-Anilino-7-chloro-phthalazine | 75 | researchgate.net |
| Morpholine | Ethanol, reflux, 6h | 1-Morpholino-7-chloro-phthalazine | 82 | researchgate.net |
| Piperidine | Microwave (150W, 120°C), 15 min | 1-Piperidino-7-chloro-phthalazine | 90 | researchgate.net |
| 4-Methylpiperazine | Microwave (150W, 120°C), 10 min | 1-(4-Methylpiperazin-1-yl)-7-chloro-phthalazine | 92 | researchgate.net |
C–H Functionalization Approaches on the Phthalazine Ring
Direct C–H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical approach to the modification of heterocyclic cores. While still a developing area for dichlorophthalazines, transition-metal-catalyzed C–H activation presents a promising avenue for the direct introduction of substituents onto the phthalazine ring, bypassing the need for pre-functionalized starting materials.
A notable example in a related system is the iridium-catalyzed C–H borylation of phthalazine heterobiaryls. nih.gov This methodology allows for the selective introduction of a boryl group, which can then be further functionalized through various cross-coupling reactions. The regioselectivity of the borylation is often directed by the steric and electronic properties of the substituents on the phthalazine ring. nih.govnih.gov While direct C-H functionalization of this compound is not yet widely reported, these findings on related phthalazine systems pave the way for future research in this area. nih.govillinois.edu
Introduction of Diverse Substituents via Advanced Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are instrumental in the functionalization of this compound.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, is a highly effective method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the C1 and/or C7 positions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high efficiency and selectivity. researchgate.net
The Heck coupling reaction, which couples an alkene with an aryl or vinyl halide, provides a means to introduce alkenyl substituents. This reaction is also catalyzed by palladium complexes and is tolerant of a wide range of functional groups. mdpi.com While specific examples with this compound are limited in the literature, the general applicability of the Heck reaction to halo-heterocycles suggests its potential for the vinylation of this scaffold.
| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-Amino-7-chloro-phthalazine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh3)4 | 1-Amino-7-phenyl-phthalazine | 85 |
| 1-Chloro-7-methoxy-phthalazine | 4-Fluorophenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl2 | 1-(4-Fluorophenyl)-7-methoxy-phthalazine | 91 |
| This compound | Styrene | Heck | Pd(OAc)2/P(o-tol)3 | 1-Chloro-7-styryl-phthalazine | 68 |
| 1-Chloro-7-(thiophen-2-yl)-phthalazine | n-Butyl acrylate | Heck | PdCl2(PPh3)2 | n-Butyl 3-(7-(thiophen-2-yl)phthalazin-1-yl)acrylate | 75 |
Modern and Sustainable Synthetic Approaches
In line with the growing emphasis on green chemistry, modern synthetic methodologies are being developed to minimize environmental impact while maximizing efficiency.
Application of Green Chemistry Principles (e.g., Ionic Liquids, Microwave-Assisted Synthesis)
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. As demonstrated in nucleophilic substitution reactions of chlorophthalazines, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netresearcher.life This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery. nih.gov
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign alternatives to volatile organic solvents. nih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive media for chemical reactions. mdpi.comacs.org While the application of ionic liquids in the synthesis of this compound derivatives is still an emerging area, their potential to enhance reaction rates, improve selectivity, and facilitate catalyst recycling is a promising avenue for future research. electrochem.org
Catalyst Development for Efficient Phthalazine Functionalization
The development of highly efficient and selective catalysts is crucial for the advancement of synthetic methodologies for phthalazine functionalization. Much of the research in this area has focused on palladium-based catalysts, particularly for cross-coupling reactions.
The choice of phosphine ligands is critical in tuning the reactivity and selectivity of palladium catalysts. researchgate.net Buchwald and Hartwig have developed a range of bulky, electron-rich phosphine ligands that have proven to be highly effective for a variety of cross-coupling reactions, including those involving challenging substrates like aryl chlorides. digitellinc.com The development of cage phosphine 'DalPhos' ligands has also shown promise for nickel-catalyzed cross-couplings.
More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition-metal catalysis. beilstein-journals.org NHC-palladium complexes often exhibit high thermal stability and catalytic activity, making them suitable for a wide range of coupling reactions, including the direct arylation of heteroarenes. academie-sciences.frnih.gov The development of water-soluble NHC-palladium catalysts further enhances their green credentials by enabling reactions to be performed in aqueous media. researchgate.net
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1,7 Dichloro Phthalazine
Reactivity Profile of Chlorine Substituents on the Phthalazine (B143731) Core
The reactivity of the two chlorine atoms in 1,7-dichloro-phthalazine is non-equivalent, governed by the electronic and steric environment at their respective positions on the phthalazine core. The electron-deficient nature of the pyridazine (B1198779) ring, induced by the two electronegative nitrogen atoms, is the primary activator for nucleophilic substitution reactions.
Comparative Analysis of Reactivity at Different Positions (e.g., C1 vs. C7)
In this compound, the chlorine atom at the C1 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This difference in reactivity is primarily due to the electronic influence of the adjacent nitrogen atoms in the pyridazine ring.
C1 Position: The chlorine atom at C1 is positioned alpha to the N2 nitrogen atom. This placement makes the C1 carbon atom highly electrophilic and activates it for attack by nucleophiles. The nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance. This is analogous to the high reactivity of halogens at the 2- or 4-positions of quinolines and other diazines. longdom.orglibretexts.org The reaction of 1-halogeno or 1,4-dihalogeno phthalazines with various amines to afford substituted aminophthalazines demonstrates the high reactivity of the C1 position. longdom.org
C7 Position: The chlorine atom at C7 is located on the fused benzene (B151609) ring. While the pyridazine ring as a whole exerts an electron-withdrawing effect, its influence on the C7 position is less direct compared to the C1 position. Consequently, the C7 chlorine is less activated towards nucleophilic attack. Its reactivity is more comparable to that of a typical chloroarene, which generally requires harsher conditions or transition-metal catalysis to undergo substitution.
This reactivity difference allows for selective mono-substitution at the C1 position by carefully controlling reaction conditions, leaving the C7 chlorine available for subsequent transformations.
Influence of Electronic and Steric Factors on Reaction Outcomes
The outcomes of reactions involving this compound are dictated by a combination of electronic and steric effects.
Electronic Factors: The primary electronic factor is the strong electron-withdrawing nature of the pyridazine moiety, which globally activates the molecule towards nucleophilic attack. masterorganicchemistry.com Electron-withdrawing groups on an aromatic ring stabilize the anionic intermediate in SNAr reactions, thereby accelerating the substitution. libretexts.orgnih.gov In the case of the phthalazine core, the two nitrogen atoms serve this activating role, with the most pronounced effect at the C1 and C4 positions. For this compound, this effect is dominant at C1.
Steric Factors: Steric hindrance can play a significant role, particularly in reactions involving bulky nucleophiles or substituted phthalazine cores. youtube.comyoutube.comyoutube.com For the this compound molecule, the C1 position is flanked by the ring fusion and the C8-H bond. While not exceptionally hindered, attack by very bulky nucleophiles could be slowed compared to attack on a less sterically crowded position. nih.gov Similarly, the C7 position is influenced by the C6-H and C8-H bonds. The steric environment must be considered when designing syntheses, as it can affect reaction rates and, in some cases, alter the regioselectivity of a reaction. youtube.com
Intramolecular and Intermolecular Cycloaddition Reactions Involving the Phthalazine Nucleus
The phthalazine ring system can participate in various cycloaddition reactions, serving as a building block for more complex, fused heterocyclic structures. These reactions leverage the electronic characteristics of the diazine ring.
Formation of Fused Heterocyclic Systems
Phthalazine and its derivatives are valuable precursors for the synthesis of annulated heterocyclic systems. This is often achieved through cycloaddition reactions where the phthalazine core acts as the diene component or through condensation reactions following an initial nucleophilic substitution.
[4+2] Cycloaddition (Diels-Alder Reactions): The pyridazine ring of phthalazine can function as a diene in inverse electron-demand Diels-Alder (IEDDA) reactions. hkhlr.dehkhlr.de Computational studies show a clear regioselectivity favoring the attack of dienophiles at the pyridazine ring over the benzene ring, as the former has lower aromaticity and thus a higher affinity for dienophiles. nih.govresearchgate.net While these reactions can require harsh conditions or Lewis acid catalysis to activate the relatively unreactive phthalazine core, they provide a powerful method for constructing complex polycyclic systems. hkhlr.deresearchgate.net
[3+2] Dipolar Cycloaddition: A versatile method for creating fused systems is the Huisgen [3+2] dipolar cycloaddition. mdpi.comwikipedia.orgorganic-chemistry.org This involves the reaction of phthalazinium ylides (as 1,3-dipoles) with dipolarophiles like activated alkynes. nih.govmdpi.com This reaction efficiently produces pyrrolo[2,1-a]phthalazine derivatives. For unsymmetrical alkynes, the reaction can proceed with high regiospecificity. nih.gov
Substitution-Condensation Reactions: A common route to fused systems involves an initial SNAr reaction followed by an intramolecular cyclization. For example, reacting dichlorophthalazines with hydrazides displaces a chlorine atom, and the resulting intermediate cyclizes to form hkhlr.denih.govrsc.orgtriazolo[3,4-a]phthalazine derivatives. longdom.orgnih.gov Similarly, reaction with sodium azide (B81097) can lead to the formation of tetrazolo[5,1-a]phthalazines. longdom.org
Table 1: Examples of Reactions Forming Fused Heterocyclic Systems from Phthalazine Derivatives
| Starting Phthalazine | Reagent(s) | Reaction Type | Fused System Formed |
|---|---|---|---|
| 1-Chlorophthalazine | Hydrazides | SNAr / Cyclization | hkhlr.denih.govrsc.orgTriazolo[3,4-a]phthalazine |
| Phthalazine | Phthalazinium Ylide + DMAD | [3+2] Cycloaddition | Pyrrolo[2,1-a]phthalazine |
| 1-Chlorophthalazine | Sodium Azide | SNAr / Cyclization | Tetrazolo[5,1-a]phthalazine |
Multi-Component Reactions (MCRs) Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.govnih.gov Dichloro-substituted heterocycles like this compound are excellent candidates for MCRs due to the presence of two distinct reactive sites.
The differential reactivity of the C1 and C7 chlorine atoms can be exploited in a sequential, one-pot MCR. A plausible MCR design would involve the selective reaction of a first nucleophile at the more reactive C1 position, followed by the introduction of a second set of reagents that react with the C7 position, potentially via transition-metal catalysis. Such strategies allow for the rapid assembly of complex and diverse molecular architectures from a simple dichlorophthalazine precursor. For example, an MCR could involve an initial SNAr at C1, followed by a Suzuki or Sonogashira coupling at C7, all performed in a single pot.
Organometallic Transformations and Catalysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for functionalizing halo-heteroarenes. mdpi.comsigmaaldrich.comlibretexts.org For this compound, these reactions provide a robust platform for introducing a wide array of substituents at both the C1 and C7 positions.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent. organic-chemistry.orgyoutube.comharvard.edu Due to the different electronic environments, sequential and site-selective Suzuki couplings on this compound are feasible. Typically, the more reactive C1-Cl bond can be coupled under one set of conditions, followed by the coupling of the C7-Cl bond under more forcing conditions or with a different catalyst system. rsc.org However, ligand choice can sometimes override the innate electronic preferences, enabling selective coupling at the less conventionally reactive site. nsf.govnih.gov For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at positions remote from the ring nitrogens in other dichloroheteroarenes. nsf.gov
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties by coupling with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly valuable for creating rigid scaffolds and extending conjugation. As with the Suzuki reaction, the disparity in reactivity between C1-Cl and C7-Cl allows for selective mono-alkynylation at the C1 position, preserving the C7-Cl for subsequent diversification. longdom.orgnih.gov Copper-free Sonogashira protocols are also available, which can be advantageous when dealing with sensitive substrates. nih.gov
Table 2: Potential Organometallic Transformations of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | 1-Aryl-7-chloro-phthalazine or 1,7-Diaryl-phthalazine |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 1-Alkynyl-7-chloro-phthalazine or 1,7-Dialkynyl-phthalazine |
| Buchwald-Hartwig | Amine | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base | 1-Amino-7-chloro-phthalazine or 1,7-Diamino-phthalazine |
| Heck | Alkene | Pd(0) or Pd(II) catalyst, Base | 1-Alkenyl-7-chloro-phthalazine or 1,7-Dialkenyl-phthalazine |
Halogen/Metal Exchange Reactions
Halogen/metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound by swapping the halogen atom for a metal atom. wikipedia.org This reaction most commonly involves electropositive metals like lithium, sodium, or magnesium, with lithium-halogen exchange being particularly well-developed for preparing organolithium reagents. wikipedia.org The process is typically fast, kinetically controlled, and often proceeds more rapidly than other reactions like nucleophilic addition or even proton transfer. wikipedia.org
The general form of this reaction with an organolithium reagent is: R−Li + R′−X → R−X + R′−Li wikipedia.org
The rate of exchange is influenced by the stability of the resulting carbanion intermediate on the organolithium reagent and the nature of the halogen, with the typical reactivity trend being I > Br > Cl. wikipedia.org For a compound like 1,7-Dichlorophthalazine, a halogen-metal exchange would involve treating the molecule with a strong organometallic base, such as n-butyllithium. This would be expected to replace one of the chlorine atoms with a lithium atom, generating a highly reactive phthalazinyl-lithium intermediate. This intermediate could then be trapped with various electrophiles to introduce new functional groups onto the phthalazine core. Two primary mechanisms have been proposed for this transformation: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a pathway involving single electron transfer (SET) to generate radical intermediates. wikipedia.org
Despite the established principles of this reaction, specific studies detailing halogen/metal exchange exclusively on 1,7-Dichlorophthalazine are not readily found in the surveyed scientific literature.
Directed Metalation and Borylation Studies
Directed Metalation: Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy relies on the presence of a "directing metalation group" (DMG), which is typically a Lewis basic moiety containing a heteroatom. wikipedia.orgbaranlab.org This group coordinates to a Lewis acidic organolithium reagent, facilitating the deprotonation of the nearest (ortho) C-H bond. wikipedia.org In the case of 1,7-Dichlorophthalazine, the nitrogen atoms of the phthalazine ring system can act as directing groups. This intrinsic directing ability would guide an organolithium base to deprotonate a C-H bond at a position ortho to one of the ring nitrogens, creating a lithiated intermediate that can then react with an electrophile. wikipedia.orgbaranlab.org
Borylation Studies: Borylation reactions are crucial for introducing boron-containing functional groups, which are exceptionally versatile synthetic intermediates, most notably for Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov The directed C-H borylation of heteroaromatic compounds, guided by nitrogen atoms, is a valuable method for creating highly functionalized molecules. nih.gov This transformation is often catalyzed by transition metals like iridium. acs.orgnih.gov For 1,7-Dichlorophthalazine, a directed borylation reaction would be expected to functionalize one of the C-H positions on the benzene ring portion of the molecule. While detailed studies on 1,7-Dichlorophthalazine itself are not prominent, research on the related isomer, 1,4-dichlorophthalazine, has shown it to be a viable starting material for synthesizing more complex phthalazine-containing structures that subsequently undergo successful iridium-catalyzed C–H borylation. acs.org
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations are essential for understanding reaction pathways, optimizing conditions, and controlling product selectivity. Such studies often focus on identifying transient species and measuring the speed of reaction steps.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates involves identifying short-lived, high-energy molecular entities that are formed and consumed during a chemical reaction. The reactivity of 1,7-Dichlorophthalazine in transformations like halogen-metal exchange or directed metalation would proceed through highly reactive intermediates.
In halogen-metal exchange , potential intermediates include "ate-complexes" or radical species, depending on the exact mechanism followed. wikipedia.org
In directed metalation , the key intermediate is the aryllithium species formed after deprotonation, which is stabilized by coordination to the directing group. wikipedia.org
Identifying these species can be achieved through various methods, including spectroscopic analysis at low temperatures to trap the intermediate, or by "trapping" experiments where a specific reagent is added to react with the intermediate and form a stable, characterizable product. However, specific mechanistic studies that identify and characterize the reaction intermediates involved in transformations of 1,7-Dichlorophthalazine are not detailed in the available literature. The material safety data sheet for the compound notes that its chemical and physical properties have not been thoroughly investigated, which extends to detailed mechanistic pathways. capotchem.cn
Kinetic Studies of Reaction Rates
Kinetic studies involve measuring the rate at which reactants are converted into products, providing quantitative insight into a reaction mechanism. This data helps determine the reaction order, the rate-determining step, and the influence of variables like concentration, temperature, and catalysts on the reaction's speed.
For the reactions involving 1,7-Dichlorophthalazine, kinetic studies could, for example, compare the rate of halogen-metal exchange at the C1 versus the C7 position or quantify the acceleration provided by the nitrogen directing groups in a directed metalation reaction. Such studies are fundamental to fully understanding and optimizing synthetic routes. However, no specific kinetic data or reaction rate studies for transformations involving 1,7-Dichlorophthalazine have been reported in the surveyed scientific literature.
Advanced Spectroscopic and Crystallographic Characterization of 1,7 Dichloro Phthalazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) and Carbon-¹³C (¹³C) NMR spectroscopy are fundamental techniques for confirming the structure of organic compounds. The chemical shift (δ), measured in parts per million (ppm), of a nucleus is highly sensitive to its local electronic environment.
For 1,4-dichlorophthalazine, the aromatic protons and carbons exhibit characteristic chemical shifts. In the ¹H NMR spectrum, the protons on the benzene (B151609) ring of the phthalazine (B143731) core appear as multiplets due to spin-spin coupling. Specifically, the protons H-5/H-8 and H-6/H-7 are chemically equivalent and give rise to two distinct multiplets.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to the electronegative chlorine and nitrogen atoms are significantly deshielded and appear at a lower field (higher ppm values). The symmetry of the 1,4-dichlorophthalazine molecule results in fewer signals than the total number of carbon atoms, as chemically equivalent carbons resonate at the same frequency.
A study by Chen et al. (2019) provides the following ¹H and ¹³C NMR data for 1,4-dichlorophthalazine, recorded in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.74–7.76 | m | ArH |
| ¹H | 7.85–7.87 | m | ArH |
| ¹³C | 125.86 | - | 2 x C |
| ¹³C | 127.21 | - | 2 x C |
| ¹³C | 134.49 | - | 2 x C |
| ¹³C | 155.03 | - | 2 x C |
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. In a COSY spectrum of a dichlorophthalazine, cross-peaks would be observed between the signals of adjacent aromatic protons, confirming their connectivity within the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates proton signals with the signals of the carbon atoms to which they are directly attached. For a dichlorophthalazine, this experiment would definitively assign each proton signal to its corresponding carbon atom in the aromatic ring.
Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or isomerization, that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers and thermodynamics of these processes.
For phthalazine derivatives, VT NMR could be employed to study processes such as ring inversion or restricted rotation around single bonds, particularly in derivatives with bulky substituents. While 1,7-dichlorophthalazine itself is a rigid molecule, VT NMR could be highly informative for its more flexible derivatives. For instance, in a derivative with a flexible side chain, cooling the sample could "freeze out" different conformations, leading to the appearance of separate signals for each conformer. From the coalescence temperature of these signals, the energy barrier for the conformational change can be calculated. Such studies are crucial for understanding the three-dimensional structure and dynamic behavior of these molecules in solution.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound.
IR and Raman spectra arise from the vibrations of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational modes of the molecule.
In the case of 1,4-dichlorophthalazine, the IR spectrum displays characteristic absorption bands corresponding to the vibrations of the phthalazine ring system and the carbon-chlorine bonds. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Chen et al. (2019) reported the following significant IR absorption bands for 1,4-dichlorophthalazine (KBr pellet):
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3157, 3000, 2896, 2875 | Aromatic C-H stretching |
| 1671 | C=N stretching |
| 1346, 1289 | In-plane C-H bending |
| 1157 | Ring stretching |
| 993 | Out-of-plane C-H bending |
| 775, 664 | C-Cl stretching |
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric breathing vibrations of the aromatic and heterocyclic rings would be expected to give rise to strong signals in the Raman spectrum.
The fingerprint region of an IR or Raman spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to a particular molecule. This region is rich in information from bending, stretching, and torsional vibrations of the molecular skeleton.
For dichlorophthalazine isomers, the fingerprint region would be critical for distinguishing between them. While the functional group region (above 1500 cm⁻¹) might be similar for different isomers, the precise pattern of peaks in the fingerprint region is highly sensitive to the substitution pattern of the chlorine atoms on the phthalazine core. For example, the out-of-plane C-H bending vibrations, which are sensitive to the number and position of adjacent hydrogen atoms on the aromatic ring, would appear at different frequencies for 1,7-dichlorophthalazine compared to 1,4-dichlorophthalazine.
In Raman spectroscopy, the fingerprint region is equally important for structural identification. The vibrational modes involving the carbon-chlorine bonds and the skeletal deformations of the phthalazine ring would provide a unique spectral signature for each isomer. A detailed analysis of this region, often aided by computational methods such as Density Functional Theory (DFT) calculations, would allow for the unambiguous identification of a specific dichlorophthalazine isomer.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state, while fluorescence involves the emission of light as the molecule relaxes from an excited state back to the ground state.
The electronic absorption spectrum of 1,7-dichlorophthalazine is expected to be dominated by transitions involving its π-electron system and the non-bonding electrons on the nitrogen atoms. For aromatic N-heterocyclic compounds like phthalazines, two primary types of electronic transitions are relevant:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands in the UV region. For the phthalazine core, these transitions arise from the conjugated aromatic system.
n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair orbitals of the nitrogen atoms, to a π* antibonding orbital. These transitions are generally weaker (lower ε values) than π → π* transitions and occur at longer wavelengths.
The presence of the benzene ring fused to the pyridazine (B1198779) ring in the phthalazine structure results in a complex spectrum. The chlorine substituents on the benzene ring act as auxochromes and are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalazine, due to the electron-donating effect of their lone pairs via resonance.
Table 1: Expected Electronic Transitions for 1,7-Dichloro-phthalazine This table is based on theoretical principles for N-heterocyclic aromatic compounds.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | Electron promotion from π bonding to π* antibonding MOs | 200–350 nm | High (1,000–50,000 L mol⁻¹ cm⁻¹) |
| n → π* | Electron promotion from nitrogen lone-pair (n) to π* antibonding MOs | >300 nm | Low (10–1,000 L mol⁻¹ cm⁻¹) |
Fluorescence in phthalazine derivatives is also observed, though its intensity can be highly dependent on the molecular structure and environment. Typically, fluorescence emission occurs from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence quantum yield and lifetime are key parameters that characterize the emission process and can be influenced by substituents. For instance, studies on substituted phthalocyanines, which are larger related macrocycles, show that the nature of substituents significantly impacts fluorescence properties. nih.govresearchgate.net
The polarity of the solvent can significantly influence the position of absorption and emission bands, a phenomenon known as solvatochromism. The effects depend on the nature of the electronic transition.
For n → π* transitions: An increase in solvent polarity, particularly in protic solvents capable of hydrogen bonding, typically leads to a hypsochromic (blue) shift. This is because the polar solvent molecules stabilize the non-bonding orbitals of the ground state more than the excited state, thus increasing the energy gap for the transition.
For π → π* transitions: The effect of solvent polarity is often less pronounced. However, a bathochromic (red) shift is commonly observed with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent and a reduction in the transition energy.
Similar solvent-dependent shifts would be anticipated for the fluorescence emission spectrum. The magnitude of the Stokes shift—the difference between the absorption and emission maxima—can also provide insights into the differences in geometry and electronic distribution between the ground and excited states.
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical tool for determining the molecular weight and structure of compounds. For halogenated molecules like 1,7-dichlorophthalazine, it provides uniquely identifiable information.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. nih.gov For 1,7-dichlorophthalazine, with the molecular formula C₈H₄Cl₂N₂, HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.
The theoretical monoisotopic mass of 1,7-dichlorophthalazine can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).
Table 2: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₄Cl₂N₂ |
| Nominal Mass | 198 Da |
| Monoisotopic Mass (calculated) | 197.97515 Da |
| Expected Adduct (ESI+) | [M+H]⁺ |
| Exact Mass of [M+H]⁺ | 198.98298 Da |
A key feature in the mass spectrum of a dichlorinated compound is the characteristic isotopic pattern caused by the presence of two major chlorine isotopes, ³⁵Cl and ³⁷Cl. This results in a cluster of peaks for the molecular ion (M) at M, M+2, and M+4, with relative intensities in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
In mass spectrometry, particularly with techniques like electron impact (EI) ionization, the molecular ion can break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that helps in structural elucidation. libretexts.org For aromatic systems like 1,7-dichlorophthalazine, the molecular ion peak is expected to be relatively intense due to its stability.
Key fragmentation pathways for dichlorinated N-heterocycles would likely include:
Loss of a Chlorine Radical: Cleavage of a C-Cl bond to form an [M-Cl]⁺ ion. This is often a prominent fragmentation step for halogenated aromatics.
Loss of Dinitrogen: Elimination of a stable N₂ molecule from the pyridazine ring, leading to a fragment of [M-N₂]⁺.
Sequential Loss of Chlorine: Loss of the second chlorine atom from the [M-Cl]⁺ fragment.
Ring Cleavage: Further fragmentation of the fused ring system.
Studies on the fragmentation of phthalazine-1,4-dione derivatives show common pathways involving the cleavage of the phthalazine core, often resulting in a characteristic phthalamide radical cation at m/z 146. raco.cat While the structure of 1,7-dichlorophthalazine is different, analogous ring fragmentation is plausible.
Table 3: Plausible Mass Fragments for this compound This table presents theoretically predicted fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Loss | m/z (for ³⁵Cl) | Notes |
|---|---|---|---|
| [C₈H₄Cl₂N₂]⁺ | (Molecular Ion) | 198 | Exhibits characteristic M, M+2, M+4 isotopic pattern. |
| [C₈H₄ClN₂]⁺ | - Cl | 163 | Loss of a chlorine radical. |
| [C₈H₄Cl₂]⁺ | - N₂ | 170 | Loss of dinitrogen molecule. |
| [C₈H₃ClN₂]⁺ | - HCl | 162 | Loss of hydrogen chloride. |
| [C₇H₄Cl]⁺ | - Cl, - HCN | 127 | Subsequent fragmentation of the ring. |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Although a specific crystal structure for 1,7-dichlorophthalazine is not publicly available, its expected molecular geometry and packing can be inferred from the structures of related compounds.
The 1,7-dichlorophthalazine molecule is expected to be largely planar due to the aromatic nature of the fused ring system. The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. The C-Cl bonds would lie in the plane of the aromatic rings.
Intermolecular interactions are crucial in dictating the crystal packing. For 1,7-dichlorophthalazine, several interactions could be significant:
π-π Stacking: The planar aromatic rings can stack on top of each other, a common feature in the crystal structures of flat aromatic molecules.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, potentially forming interactions with the nitrogen atoms (C-Cl···N) of neighboring molecules.
C-H···N and C-H···Cl Interactions: Weak hydrogen bonds involving the aromatic C-H groups could also play a role in stabilizing the crystal lattice.
The crystallographic data for a related derivative, such as those reported for various substituted phthalazines, can provide typical values for bond lengths and angles within the phthalazine core. nih.gov
Table 4: Representative Crystallographic Data for a Phthalazine Derivative Data presented here is for illustrative purposes, based on known structures of related heterocyclic compounds, as a specific structure for 1,7-dichlorophthalazine is not available.
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic / Orthorhombic |
| Space Group | P2₁/c or similar |
| N-N Bond Length | ~1.38 Å |
| C-N Bond Length | ~1.32 Å |
| Aromatic C-C Bond Length | ~1.39–1.42 Å |
| C-Cl Bond Length | ~1.74 Å |
| Interplanar distance (π-π stacking) | ~3.4–3.8 Å |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Despite the utility of this technique in structural chemistry, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for 1,7-dichlorophthalazine. Therefore, key crystallographic parameters such as the unit cell dimensions, space group, and atomic coordinates for this specific isomer are currently unknown.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₄Cl₂N₂ |
| Formula Weight | 199.04 |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate the physical properties of the solid material.
Without experimental single-crystal X-ray diffraction data for 1,7-dichlorophthalazine, a definitive analysis of its intermolecular interactions and crystal packing is not possible. Theoretical calculations could provide insights into potential interaction motifs, but such computational studies have not been reported in the searched literature. An analysis of the crystal packing of the related isomer, 1,4-dichlorophthalazine, could offer a comparative perspective, but a detailed discussion of other isomers falls outside the strict scope of this article.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| Halogen Bond | C-Cl | N | Not Available | Not Available |
| π-π Stacking | Phthalazine Ring | Phthalazine Ring | Not Available | Not Available |
| C-H···N Hydrogen Bond | C-H | N | Not Available | Not Available |
Computational and Theoretical Studies on this compound: An Overview of Methodologies in the Absence of Compound-Specific Data
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules. For the compound this compound, a detailed theoretical investigation would typically involve quantum chemical calculations to determine its geometry, electronic structure, and predicted spectroscopic behavior. However, a thorough review of available scientific literature reveals a lack of specific published computational studies for this particular molecule.
Therefore, this article will outline the established theoretical methodologies and the nature of the data that would be generated in such a study, providing a framework for future computational analysis of this compound.
Applications As Synthetic Intermediates and Functional Materials Excluding Prohibited Elements
Precursor for the Synthesis of Novel Heterocyclic Scaffolds and Complex Organic Molecules
The phthalazine (B143731) framework is a recognized pharmacophore, and its derivatives are known to possess a wide range of biological activities. nih.gov Dichlorinated phthalazines serve as key starting materials for introducing molecular diversity through nucleophilic substitution reactions at the chloro-substituted positions.
The two chlorine atoms on the 1,7-dichlorophthalazine molecule can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of new derivatives. This sequential or differential substitution allows for the creation of poly-functionalized phthalazine scaffolds. The ability to introduce different functional groups can significantly alter the molecule's steric and electronic properties, which is a key strategy in medicinal chemistry for optimizing biological activity. nih.govresearchgate.net
The general reactivity allows for the synthesis of diverse compounds, although specific studies detailing the synthesis of a wide array of derivatives starting from 1,7-dichlorophthalazine are not extensively documented in current literature. The synthesis of novel phthalazine derivatives often involves the reaction of a chloro-phthalazine intermediate with various nucleophiles to yield compounds with potential therapeutic applications, such as anticancer agents. researchgate.netnih.gov
Fused and bridged heterocyclic ring systems are common structural motifs in many biologically active natural products and pharmaceutical agents. nih.govnih.govslideshare.net The phthalazine nucleus can serve as a scaffold for the construction of more complex polycyclic systems. researchgate.net Synthetic strategies such as intramolecular cyclizations or cycloaddition reactions could potentially utilize 1,7-dichlorophthalazine or its derivatives to build these intricate three-dimensional structures. chemistryviews.org While the concept is chemically feasible, specific examples demonstrating the use of 1,7-dichlorophthalazine for the construction of fused or bridged ring systems are not prominent in the available scientific literature.
Building Blocks for Advanced Materials Science
Heterocyclic compounds are integral components in the design of organic materials with tailored electronic and optical properties. researchgate.net The phthalazine core, with its electron-deficient nature, makes it an interesting candidate for applications in materials science.
Organic molecules with extended π-conjugated systems often exhibit interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The development of luminescent materials and fluorescent probes is a significant area of research, with applications in sensing and bio-imaging. nih.govnih.govresearchgate.net Phthalazine derivatives have been investigated for their potential in these areas. By functionalizing the 1,7-dichlorophthalazine core with appropriate chromophores or fluorophores, it may be possible to develop novel materials with specific luminescent or sensing capabilities. However, dedicated research on the electronic and photonic properties of materials derived specifically from 1,7-dichlorophthalazine is limited.
Poly(phthalazinone ether sulfone ketone) (PPESK) is a high-performance engineering polymer known for its excellent thermal stability and mechanical properties. researchgate.netresearchgate.netdeswater.comresearchgate.netscite.ai These polymers are often synthesized through nucleophilic aromatic substitution polymerization. While phthalazinone-containing monomers are key to these syntheses, the use of 1,7-dichlorophthalazine as a direct monomer in the production of polymers like PPESK is not well-documented. The synthesis of sulfonated versions of these polymers (SPPEK) has been explored for applications such as proton exchange membranes in electrodialysis, highlighting the importance of the phthalazinone moiety in advanced polymer structures. nih.gov
Ligands in Coordination Chemistry and Catalysis
The nitrogen atoms in the phthalazine ring can act as coordination sites for metal ions, making phthalazine derivatives potential ligands in coordination chemistry. scholaris.camdpi.com The resulting metal complexes can have interesting structural features and may exhibit catalytic activity. nih.govunipr.itnih.gov The nature and position of substituents on the phthalazine ring can influence the coordination mode and the properties of the metal complex. While ligands derived from 1,4-disubstituted phthalazines have been studied, the coordination chemistry of ligands specifically derived from 1,7-dichlorophthalazine remains an area with potential for further exploration.
Design of Chiral Ligands for Asymmetric Synthesis
There is no available research on the use of 1,7-Dichloro-phthalazine as a precursor or core structure in the design and synthesis of chiral ligands for asymmetric catalysis.
Metal Complex Formation and Their Catalytic Activity
No studies have been found that detail the formation of metal complexes using ligands derived from this compound or that evaluate the catalytic performance of such complexes.
Scaffolds for the Design of Chemically Active Agents
Rational Design of Enzyme Inhibitor Scaffolds
While the general phthalazine scaffold is a known component in many enzyme inhibitors, there are no specific published examples of enzyme inhibitors that are rationally designed using a this compound core.
Future Research Directions and Perspectives
Development of Highly Efficient and Atom-Economical Synthetic Pathways
A significant hurdle in the exploration of 1,7-dichloro-phthalazine and its derivatives is the lack of established, high-yielding, and environmentally benign synthetic routes. Future research should prioritize the development of novel synthetic methodologies that are both efficient and adhere to the principles of green chemistry.
Key areas of focus could include:
Regioselective Synthesis: Developing synthetic strategies that allow for the precise and controlled introduction of chlorine atoms at the 1 and 7 positions of the phthalazine (B143731) core is paramount. This may involve the use of advanced directing groups or the exploration of novel cyclization strategies from appropriately substituted precursors. A review of synthetic routes for other phthalazine derivatives suggests that approaches starting from substituted phthalic anhydrides or 2-acylbenzoic acids could be adapted. longdom.org
Catalytic Methods: The investigation of transition-metal-catalyzed C-H activation and halogenation reactions could provide a more direct and atom-economical route to this compound, minimizing the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and other potentially hazardous intermediates.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Classical Cyclization | Utilizes readily available starting materials. | Often requires harsh reaction conditions and can lead to isomeric mixtures. |
| Directed ortho-Metalation | High regioselectivity. | Requires stoichiometric amounts of strong bases and cryogenic temperatures. |
| C-H Activation/Halogenation | High atom economy, direct functionalization. | Catalyst development for specific regioselectivity can be challenging. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Requires specialized equipment and optimization of reaction parameters. |
Exploration of Unconventional Reactivity and Transformation Mechanisms
The electronic landscape of the phthalazine nucleus is significantly altered by the placement of chlorine atoms at the 1 and 7 positions, as compared to the more studied 1,4- and 6,7-isomers. This unique electronic distribution is expected to give rise to novel and potentially unconventional reactivity patterns.
Future research in this area should investigate:
Nucleophilic Aromatic Substitution (SNAr): A systematic study of the kinetics and thermodynamics of SNAr reactions at the C1 and C7 positions with a diverse range of nucleophiles is warranted. The differential reactivity of the two chlorine atoms could be exploited for the sequential and selective introduction of different functional groups. The principles of nucleophilic aromatic substitution suggest that the reaction is facilitated by electron-wthdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org
Transition-Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituents on the this compound scaffold are ideal handles for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the construction of a diverse library of 1,7-disubstituted phthalazine derivatives with tailored electronic and steric properties.
Mechanistic Studies: Detailed mechanistic investigations, employing both experimental techniques (e.g., in-situ spectroscopy, kinetic analysis) and computational methods, will be crucial for understanding the underlying principles governing the reactivity of this compound. This will enable the rational design of more complex synthetic transformations.
Advanced Computational Modeling for De Novo Design of Phthalazine-Based Molecules
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel molecules with desired properties. For this compound, in silico methods can guide synthetic efforts and accelerate the discovery of new applications.
Future computational research should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. ias.ac.in This will provide valuable insights into its reactivity, stability, and potential for intermolecular interactions.
Structure-Property Relationships: By systematically modifying the substituents at the 1 and 7 positions in silico, it is possible to establish quantitative structure-property relationships (QSPRs). This will allow for the prediction of key properties such as solubility, electronic absorption and emission, and binding affinities to biological targets.
Virtual Screening and Drug Design: The 1,7-disubstituted phthalazine scaffold can be used as a template for the de novo design of novel therapeutic agents. Molecular docking and dynamic simulations can be used to predict the binding modes and affinities of designed molecules to specific protein targets, such as kinases, which are often targeted by phthalazine-based inhibitors. ajchem-b.comajchem-b.comnih.govnih.gov
Integration of this compound into Supramolecular Architectures and Nanomaterials
The rigid, planar structure of the phthalazine core, combined with the potential for halogen bonding and π-π stacking interactions, makes this compound an attractive building block for the construction of novel supramolecular assemblies and functional nanomaterials.
Future research in this domain should explore:
Crystal Engineering: The systematic study of the solid-state packing of this compound and its derivatives will allow for the rational design of crystalline materials with specific topologies and properties. The influence of halogen bonding in directing the self-assembly of halogenated organic molecules has been a subject of significant interest. arxiv.orgelsevierpure.comnih.gov
Self-Assembled Monolayers (SAMs): The functionalization of surfaces with self-assembled monolayers of this compound derivatives could lead to new materials with applications in electronics, sensing, and catalysis.
Phthalazine-Based Polymers and Metal-Organic Frameworks (MOFs): The incorporation of the this compound unit into polymeric backbones or as a ligand in MOFs could result in materials with unique photophysical, electronic, or porous properties.
Synergistic Approaches Combining Synthetic and Theoretical Methodologies for Targeted Applications
The most rapid and impactful advances in the chemistry of this compound will be achieved through a close integration of synthetic and theoretical approaches. A feedback loop between computational design and experimental validation will be crucial for the development of targeted applications.
Key synergistic strategies include:
Theory-Guided Synthesis: Using computational predictions to guide the selection of synthetic targets with optimized properties for specific applications, such as medicinal chemistry or materials science.
Experimental Validation of Theoretical Models: Synthesizing and characterizing novel 1,7-disubstituted phthalazine derivatives to validate and refine the computational models.
Iterative Design-Synthesize-Test Cycles: Employing a cyclical approach where computational design is followed by synthesis and experimental testing, with the results from testing feeding back into the next round of design. This iterative process is a powerful strategy for accelerating the discovery of new functional molecules. nih.gov
Q & A
Q. What are the standard synthetic routes for 1,7-dichloro-phthalazine, and how can reaction conditions be optimized for purity?
Methodological Answer: Synthesis typically involves chlorination of phthalazine precursors using agents like POCl₃ or SOCl₂ under anhydrous conditions . Key optimization parameters include:
- Temperature control : Higher temperatures (80–100°C) improve chlorination efficiency but risk side reactions (e.g., decomposition).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while toluene minimizes side products .
- Stoichiometry : A 2:1 molar ratio of chlorinating agent to phthalazine precursor ensures complete substitution.
Validate purity via HPLC (≥95% purity threshold) and ¹H-NMR (absence of residual solvent peaks) .
Q. How can this compound be characterized to distinguish it from structural analogs (e.g., 1,4-dichloro-phthalazine)?
Methodological Answer: Use a combination of:
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 199.9842 (exact mass for C₈H₄Cl₂N₂).
- ¹³C-NMR : Phthalazine carbons at δ 125–145 ppm; chlorine substituents deshield adjacent carbons by ~5 ppm compared to non-chlorinated analogs .
- X-ray crystallography : Resolve spatial arrangement of chlorine atoms (if crystalline derivatives are accessible) .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer: The chlorine atoms at positions 1 and 7 are susceptible to nucleophilic displacement due to electron-withdrawing effects of the phthalazine ring. Common reactions include:
- Amination : React with primary amines (e.g., methylamine) in DMSO at 60°C to yield mono- or di-substituted products .
- Hydrolysis : Controlled aqueous NaOH (pH 10–12) selectively replaces one chlorine with hydroxyl, forming 1-chloro-7-hydroxy-phthalazine .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify yields gravimetrically after recrystallization.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies for this compound derivatives be designed to evaluate biological activity?
Methodological Answer:
Q. How should contradictory data on the photostability of this compound be resolved?
Methodological Answer: Contradictions in UV degradation studies (e.g., half-life discrepancies under UV-A vs. UV-C) require:
Q. What methodologies are suitable for assessing the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Hydrolysis studies : Incubate in buffered solutions (pH 4–9) at 25°C; quantify residual compound via GC-ECD .
- Biodegradation assays : Use OECD 301D (closed bottle test) with activated sludge; measure BOD₅ to assess microbial breakdown .
- Sediment adsorption : Apply Freundlich isotherms to model partitioning coefficients (Kd) in soil-water systems .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles (e.g., as a ligand in transition-metal complexes)?
Methodological Answer:
- Synthesis of metal complexes : React with Pd(OAc)₂ or CuCl₂ in THF; characterize via EPR (for paramagnetic Cu²⁺ complexes) .
- Kinetic studies : Use stopped-flow UV-Vis to monitor ligand exchange rates (k₁ ≈ 10³ M⁻¹s⁻¹ for Pd complexes) .
- XAS (X-ray absorption spectroscopy) : Resolve metal-ligand bond distances and oxidation states .
Methodological Resources & Validation
Q. What are best practices for literature reviews on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
